Structural Isomerism Creates a Chemically Distinct Hydrazine Carboxylate Scaffold
The core differentiation is constitutional isomerism. The target compound, Ethyl (4-aminopiperazin-1-yl)carbamate, possesses an N–N linked carbamate (hydrazine carboxylate), whereas its nearest analog, Ethyl 4-aminopiperazine-1-carboxylate (CAS 64268-81-1), features a direct C–N link. This is confirmed by canonical SMILES: CCOC(=O)NN1CCN(CC1)N for the target versus CCOC(=O)N1CCN(CC1)N for the analog . This difference adds an extra hydrogen bond donor to the target molecule (predicted count: 3), altering its potential binding modes.
| Evidence Dimension | Molecular Connectivity and Scaffold Topology |
|---|---|
| Target Compound Data | CCOC(=O)NN1CCN(CC1)N; Carbamate linked via N–N bond; H-bond donors = 3 |
| Comparator Or Baseline | Ethyl 4-aminopiperazine-1-carboxylate; CCOC(=O)N1CCN(CC1)N; Carbamate linked via C–N bond; H-bond donors = 2 |
| Quantified Difference | Fundamentally different atomic framework; distinct predicted H-bond donor count (3 vs 2). |
| Conditions | Structural and molecular formula analysis via ChemSpider and vendor records. |
Why This Matters
A different connectivity map means the compound is a different chemical entity, not a drop-in replacement; it will exhibit unique reactivity with electrophiles and a completely different biological recognition pattern.
